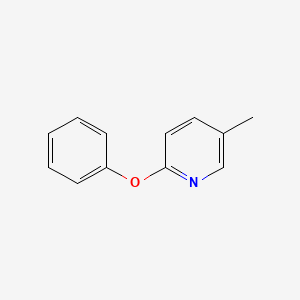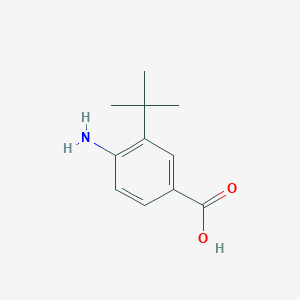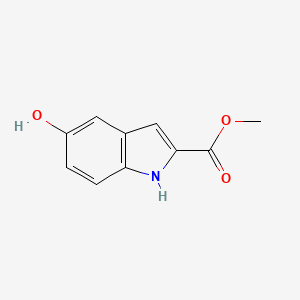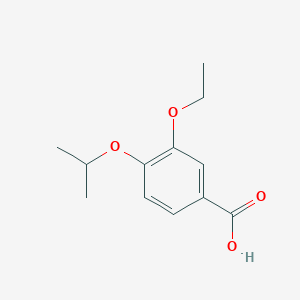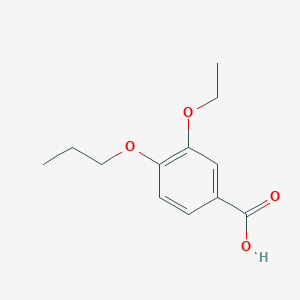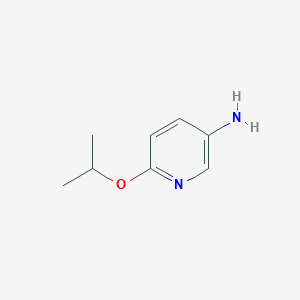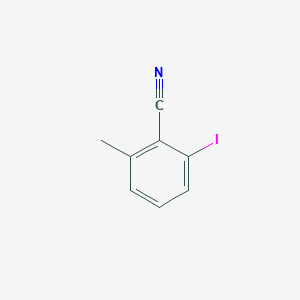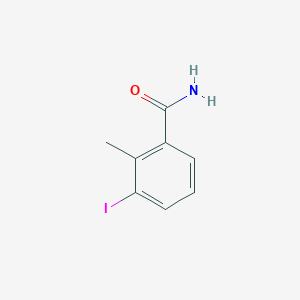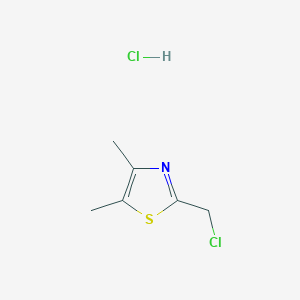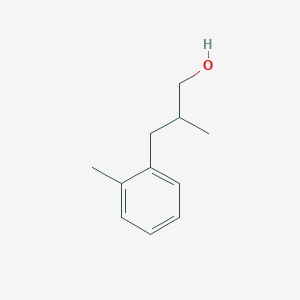
2-Methyl-3-o-tolyl-propan-1-ol
Overview
Description
“2-Methyl-3-o-tolyl-propan-1-ol” is an organic compound. It contains total 28 bond(s); 12 non-H bond(s), 6 multiple bond(s), 3 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 hydroxyl group(s) and 1 primary alcohol(s) .
Molecular Structure Analysis
The molecular structure of “2-Methyl-3-o-tolyl-propan-1-ol” is complex, with a total of 28 bonds. It includes 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .Scientific Research Applications
Catalytic Synthesis
2-Methyl-3-o-tolyl-propan-1-ol has been utilized in the field of catalytic synthesis. For example, Shibata et al. (1996) demonstrated its use in the highly enantioselective synthesis of a chiral 3-quinolylalkanol through an asymmetric autocatalytic reaction. This process involves the catalysis of the enantioselective alkylation of quinoline-3-carbaldehyde, highlighting the compound's role in producing chiral molecules with high enantiomeric excess (Shibata et al., 1996).
Molecular Interaction Studies
The compound has been studied in the context of molecular interactions as well. Krishna and Mohan (2012) investigated the molecular interactions in polar binary mixtures involving similar compounds, like propan-1-ol, and observed the behavior of these mixtures using various analytical techniques. This research contributes to a deeper understanding of molecular interactions in mixed systems (Krishna & Mohan, 2012).
Photocatalytic Hydrogen Production
In the field of renewable energy, research has been conducted on photocatalytic hydrogen production using substances similar to 2-Methyl-3-o-tolyl-propan-1-ol. López-Tenllado et al. (2017) explored the use of different C-3 alcohols, such as glycerol and propan-2-ol, for hydrogen photocatalytic production on M/TiO2 systems. Their study sheds light on the potential applications of similar alcohols in sustainable energy production (López-Tenllado et al., 2017).
Synthesis and Hypoglycemic Activity
In the medical chemistry domain, compounds like 2-Methyl-3-o-tolyl-propan-1-ol have been synthesized and evaluated for their hypoglycemic activity. Blank et al. (1979) conducted a study on the synthesis of pyridyl alcohols and assessed their hypoglycemic potency, which indicates the potential therapeutic applications of these compounds (Blank et al., 1979).
Safety and Efficacy in Flavorings
Westendorf (2012) discussed the safety and efficacy of various tertiary alcohols, including compounds similar to 2-Methyl-3-o-tolyl-propan-1-ol, when used as flavorings in food. This research is crucial for understanding the safety implications of using such compounds in the food industry (Westendorf, 2012).
Corrosion Inhibition
Gao et al. (2007) explored the synthesis of tertiary amines, including compounds like 2-Methyl-3-o-tolyl-propan-1-ol, and their performance in inhibiting carbon steel corrosion. This research highlights the compound's potential applications in corrosion prevention and materials protection (Gao et al., 2007).
properties
IUPAC Name |
2-methyl-3-(2-methylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9(8-12)7-11-6-4-3-5-10(11)2/h3-6,9,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBMUEKTIAQEEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310375 | |
| Record name | β,2-Dimethylbenzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(2-methylphenyl)propan-1-ol | |
CAS RN |
52086-52-9 | |
| Record name | β,2-Dimethylbenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52086-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β,2-Dimethylbenzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



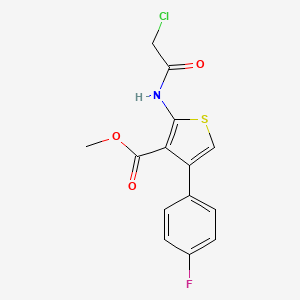
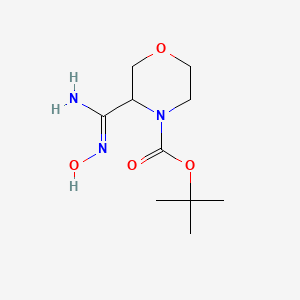
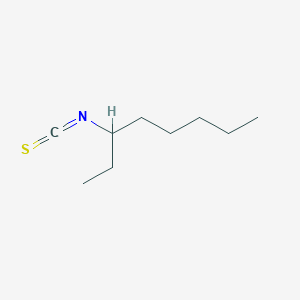
![3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B3143222.png)
